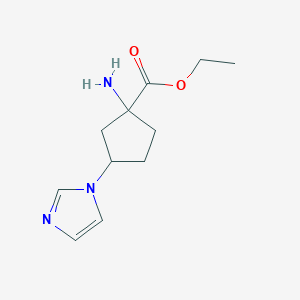![molecular formula C21H19N3O2 B13482499 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide is a complex organic compound with a molecular formula of C21H19N3O2 This compound is characterized by the presence of a methoxy group, a diazenyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide typically involves multiple steps. One common method starts with the diazotization of 3-methylphenylamine, followed by coupling with 3-aminophenol to form the diazenyl intermediate. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide.
Reduction: Formation of 2-methoxy-N-{3-(3-methylphenyl)phenyl}benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. Additionally, the methoxy and benzamide groups can interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-N-{3-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}benzamide
- 2-methoxy-N-{3-[(1E)-2-(2-methylphenyl)diazen-1-yl]phenyl}benzamide
- 2-methoxy-N-{3-[(1E)-2-(3-chlorophenyl)diazen-1-yl]phenyl}benzamide
Uniqueness
2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the diazenyl group provides a versatile site for further functionalization.
Propriétés
Formule moléculaire |
C21H19N3O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-methoxy-N-[3-[(3-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-15-7-5-9-17(13-15)23-24-18-10-6-8-16(14-18)22-21(25)19-11-3-4-12-20(19)26-2/h3-14H,1-2H3,(H,22,25) |
Clé InChI |
FWJYBMCINOWCTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)


![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)


![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)

![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
